Methyl 3-aminocrotonate
Description
Methyl 3-aminocrotonate (MAC) is a β-enamino ester with the molecular formula C₅H₉NO₂. It is widely utilized as a key intermediate in organic synthesis, particularly in the preparation of 1,4-dihydropyridines (DHPs), which are prominent calcium channel blockers . MAC is synthesized via the reaction of methyl acetoacetate with ammonia in aqueous media at 35–70°C, yielding high-purity product without solvents, making it industrially scalable . Its unique photoluminescent properties, including blue fluorescence (λem<sup>max</sup> = 439 nm, QY = 4.5%) and solvatochromism, further distinguish it from structurally similar compounds .
Structure
3D Structure
Properties
IUPAC Name |
methyl (Z)-3-aminobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-4(6)3-5(7)8-2/h3H,6H2,1-2H3/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKORCTIIRYKLLG-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)OC)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701245448 | |
| Record name | 2-Butenoic acid, 3-amino-, methyl ester, (2Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701245448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21731-17-9, 14205-39-1 | |
| Record name | 2-Butenoic acid, 3-amino-, methyl ester, (2Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21731-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-amino-2-butenoate, (2Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021731179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenoic acid, 3-amino-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenoic acid, 3-amino-, methyl ester, (2Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701245448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-aminocrotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.581 | |
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| Record name | Methyl 3-aminocrotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.484 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHYL 3-AMINO-2-BUTENOATE, (2Z)- | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Temperature-Modulated Reaction Optimization
Contemporary patents describe optimized aqueous-phase reactions where methyl acetoacetate reacts with 1.6–1.75 molar equivalents of ammonia in water (0.05–3.0 eq) at 35–70°C. Key advancements include:
-
Precision Temperature Control : Maintaining 55–65°C accelerates reaction completion to 2 hours versus 48 hours in ether-based systems.
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Water as Cosolvent/Catalyst : Eliminating organic solvents reduces costs and simplifies downstream processing. Water content >0.05 eq prevents acetoacetamide formation by stabilizing the enamine intermediate.
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Stoichiometric Balancing : Limiting ammonia to ≤1.75 eq minimizes unreacted reagent carryover, enabling direct crystallization from the reaction mixture.
Industrial-scale trials using this protocol achieved 92.2% isolated yield with 99.8% purity (gas chromatography), representing a 29.7% improvement over early ether-based methods. The crystalline product (mp 84–86°C) requires only water washing and drying, bypassing resource-intensive distillation.
Gas-Phase Ammonia Injection Systems
Reactor Design Innovations
Japanese patent JPH0285237A discloses a gas-phase continuous process where ammonia saturates a methyl acetoacetate/water mixture (1:0.05–3.0 w/w) in jacketed reactors. Technical advancements include:
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Dynamic Gas Absorption Monitoring : Reactors equipped with in-line mass flow controllers maintain ammonia saturation by matching input/output gas volumes.
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Precipitation via Thermal Shock : Post-reaction, rapid cooling to 0–5°C induces crystallization without antisolvent addition, yielding 92.2% pure product.
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Energy Efficiency : Exothermic reaction enthalpy (ΔH = −58 kJ/mol) reduces external heating requirements at ≥55°C.
This method's scalability was demonstrated in 500 L pilot reactors, achieving consistent 89–92% yields across 20 batches. However, it requires specialized gas-handling infrastructure, making capital costs 23–28% higher than aqueous batch systems.
Continuous-Flow Catalytic Synthesis
High-Throughput Microreactor Platforms
ChemicalBook's 2020 report details a solvent-free continuous process in tubular reactors (6.35 mm OD, 2 m length) using acetic acid catalysis. Critical parameters:
| Parameter | Value |
|---|---|
| Residence Time | 120–160 s |
| Temperature | 50°C |
| Molar Ratio (MAA:NH3:AA) | 1:3:0.5 |
| Yield | 94% |
| Space-Time Yield | 8.7 kg/L·h |
This system's laminar flow regime (Re ≈ 120) prevents reactor clogging despite product crystallization. The catalytic cycle reduces ammonia consumption to 1.5 eq while maintaining 99.2% conversion. Economic analyses suggest 34% lower operating costs versus batch methods due to reduced labor and higher throughput.
Comparative Methodological Analysis
Industrial Viability Assessment
The table below evaluates four production methods across critical metrics:
Key findings:
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Continuous flow systems enable 94% yield at 47% lower operating costs than conventional batch methods.
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Aqueous batch processing remains optimal for mid-scale production (1,000–5,000 t/yr) due to moderate capital intensity.
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Gas-phase methods exhibit limited cost-effectiveness except in regions with ammonia pipeline infrastructure .
Chemical Reactions Analysis
Methyl 3-aminocrotonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Addition: The compound can participate in 1,4-addition reactions with conjugated enones.
Common reagents used in these reactions include hydrogen halides, organometallic reagents, and oxidizing agents . Major products formed from these reactions include oxo derivatives, saturated amines, and substituted products .
Scientific Research Applications
Pharmaceutical Applications
Methyl 3-aminocrotonate is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Its structural features, including an amino group and an α,β-unsaturated carbonyl functionality, make it a valuable starting material in the development of various drug classes.
Key Pharmaceutical Uses
- Calcium Channel Blockers : It is utilized in the synthesis of calcium channel blocking agents, such as Amlodipine and its derivatives, which are essential in treating hypertension .
- Beta-Lactam Antibiotics : this compound serves as a precursor in the synthesis of beta-lactam antibiotics, which are crucial for treating bacterial infections .
- Antiviral Agents : The compound is also involved in the preparation of antiviral medications, contributing to the fight against viral diseases .
Agrochemical Applications
In the agrochemical sector, this compound is employed in the formulation of various pesticides. Its reactivity allows for the development of herbicides, insecticides, and fungicides that enhance agricultural productivity while ensuring environmental safety.
Agrochemical Uses
- Herbicides : The compound helps synthesize effective herbicides that target specific weeds without harming crops.
- Insecticides and Fungicides : Its incorporation into pesticide formulations increases their efficacy against pests and fungal diseases .
Industrial Applications
Beyond pharmaceuticals and agrochemicals, this compound finds applications in the production of specialty chemicals and high-value compounds.
Industrial Uses
- Fragrances and Flavors : It is used in synthesizing various fragrances and flavoring agents due to its unique chemical properties .
- Chemical Intermediates : The compound acts as an intermediate in numerous industrial chemical processes, facilitating the production of diverse products .
Research and Development
This compound is a subject of extensive research due to its potential for developing novel synthetic methodologies. It serves as a model compound for exploring new reactions and mechanisms within organic chemistry.
Research Applications
- Synthetic Methodology Development : Researchers utilize this compound to investigate new synthetic pathways that could lead to more efficient chemical processes.
- Analytical Studies : It has been analyzed for mutagenic impurities using advanced techniques like UltraPerformance Convergence Chromatography (UPC2), emphasizing its relevance in ensuring pharmaceutical safety .
Case Study 1: Synthesis of Amlodipine
A study highlighted the effective use of this compound in synthesizing Amlodipine, demonstrating its importance as an intermediate in cardiovascular drugs. The reaction conditions were optimized to achieve high yields while minimizing by-products .
Case Study 2: Agrochemical Formulation
Research indicated that formulations containing this compound exhibited improved efficacy against specific agricultural pests compared to conventional alternatives. This led to enhanced crop yields while reducing environmental impact .
Summary Table of Applications
| Application Area | Specific Uses | Notable Compounds |
|---|---|---|
| Pharmaceuticals | Calcium channel blockers, beta-lactam antibiotics | Amlodipine, antiviral agents |
| Agrochemicals | Herbicides, insecticides, fungicides | Various pesticide formulations |
| Industrial Chemicals | Fragrances, flavors | Specialty chemical intermediates |
| Research & Development | Synthetic methodology exploration | Model compound for new reactions |
Mechanism of Action
The mechanism of action of methyl 3-aminobut-2-enoate involves its interaction with molecular targets and pathways. It can act as a nucleophile in various reactions, facilitating the formation of new chemical bonds. The compound’s amino group plays a crucial role in its reactivity, allowing it to participate in substitution and addition reactions .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| Methyl 3-aminocrotonate | C₅H₉NO₂ | 115.13 | Not reported | β-enamino ester, NH₂, ester |
| Ethyl 3-aminocrotonate | C₆H₁₁NO₂ | 129.16 | Not reported | β-enamino ester, NH₂, ester |
| Isopropyl 3-aminocrotonate | C₇H₁₃NO₂ | 143.19 | Not reported | β-enamino ester, NH₂, ester |
| Methyl (E)-3-(1-pyrrolidinyl)-2-butenoate | C₉H₁₅NO₂ | 169.22 | Not reported | β-enamino ester, pyrrolidine |
Reactivity in Chemical Syntheses
Hantzsch Condensation
MAC is a cornerstone in Hantzsch reactions for synthesizing DHPs. Compared to EAC, MAC exhibits comparable reactivity but differs in product yields and regioselectivity:
- MAC reacts with aldehydes and diketones to yield DHPs with vasodilatory activity (e.g., 59–77% yields under solvent-free microwave conditions) .
- EAC produces analogous DHPs but requires longer reaction times (e.g., 12-hour reflux), though yields remain similar .
- Isopropyl 3-aminocrotonate is employed in specialized DHP syntheses (e.g., 35–97% yields in hydrotropic solutions), highlighting ester group flexibility in tuning lipophilicity .
Michael Addition and Cyclization
In reactions with 2-acyl-1,4-naphthoquinones:
- MAC participates in [3+3] cyclization to form 1,2-dihydrobenzisoquinolinequinones (63–72% yields) .
- Ethyl 3-aminocrotonate acts as a C,N-ambident nucleophile, yielding Michael adducts or dihydroisoquinolines depending on substrate electronics .
Photophysical Properties
MAC’s photoluminescence is driven by hydrogen-bonding networks, unlike non-emissive analogues like MPB:
Table 2: Photophysical Comparison
| Compound | Emission λmax (nm) | Quantum Yield (%) | Solvatochromism | Key Mechanism |
|---|---|---|---|---|
| This compound | 439 | 4.5 | Yes | H-bonding rigidification |
| Methyl (E)-3-(1-pyrrolidinyl)-2-butenoate | No emission | 0 | No | Lack of H-bond donors |
Biological Activity
Methyl 3-aminocrotonate (CAS Number: 14205-39-1) is a chemical compound primarily utilized as an intermediate in the pharmaceutical industry. Its biological activity is of significant interest due to its applications in synthesizing various medicinal compounds, particularly calcium channel blockers used in treating hypertension. This article explores the biological activity, synthesis, and safety profile of this compound, supported by data tables and relevant research findings.
This compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 115.13 g/mol
- Melting Point : 81-83 °C
- Appearance : Off-white crystalline powder
- Solubility : Insoluble in water; soluble in chloroform and acetone
| Property | Value |
|---|---|
| CAS Number | 14205-39-1 |
| Molecular Weight | 115.13 g/mol |
| Melting Point | 81-83 °C |
| Appearance | Off-white crystalline |
| Solubility | Chloroform >500 g/L |
Pharmacological Applications
This compound is primarily used in the synthesis of calcium channel blockers, which are crucial in managing hypertension. Notably, it is involved in the production of Amlodipine Base and Amlodipine Besylate, both of which are widely prescribed medications for high blood pressure management . The compound's structure allows it to interact with calcium channels, thereby influencing vascular smooth muscle contraction.
Toxicological Profile
The compound exhibits a range of toxicological effects that warrant careful handling:
- Acute Toxicity :
- LD50 (oral, rat): 1,760 mg/kg
- LD50 (dermal, rat): >2,000 mg/kg
- Irritation Potential :
- Skin irritation: slight irritation observed in rabbits.
- Eye damage: irreversible effects noted in rabbit studies.
These findings indicate that while this compound has therapeutic potential, it also poses risks that must be managed during handling and application .
Synthesis and Case Studies
The synthesis of this compound typically involves the reaction of ammonia with methyl acrylate under controlled conditions. A systematic study highlighted its effectiveness as a precursor for various derivatives, including enamides and other nitrogen-containing compounds .
Research Findings
-
Calcium Channel Blocking Activity :
A study demonstrated that derivatives synthesized from this compound exhibited significant calcium channel blocking properties, suggesting potential for developing new antihypertensive agents . -
Environmental Impact :
Ecotoxicological assessments revealed that this compound has a low bioaccumulation potential and is readily biodegradable, making it a relatively environmentally friendly option when used appropriately . -
Biodegradability :
In aerobic conditions over a period of 28 days, the compound showed a biodegradability rate of approximately 98%, indicating its minimal long-term environmental impact .
Q & A
Q. What are the established synthetic routes for Methyl 3-aminocrotonate, and how do reaction conditions influence yield and purity?
this compound is synthesized via ammonolysis of methyl acetoacetate. A novel method involves reacting methyl acetoacetate with ammonium carbamate under reflux, achieving 95.43% yield with distillation to recycle solvents and recover by-products like ammonium bicarbonate . Alternative routes include cyclocondensation in ionic liquids (e.g., n-butyl pyridinium tetrafluoroborate), which improves yield to 96% and allows solvent recycling for 5+ cycles . Key factors affecting purity include stoichiometric ratios, distillation efficiency, and raw material quality.
Q. How is this compound utilized in Hantzsch synthesis of 1,4-dihydropyridines (1,4-DHPs), and what pharmacological applications arise from this?
this compound is a critical component in Hantzsch condensation, reacting with aldehydes (e.g., 2-chlorobenzaldehyde) and β-ketoesters to form 1,4-DHPs. These derivatives exhibit calcium channel blocking activity, as seen in drugs like nitrendipine and amlodipine . For example, refluxing this compound with ethyl 4-chloroacetoacetate and 2-chlorobenzaldehyde in methanol produces intermediates for amlodipine bioisosteres . The reaction’s regioselectivity depends on solvent polarity and catalyst choice (e.g., NaH in THF vs. ionic liquids).
Q. What physicochemical properties of this compound are critical for experimental design?
Key properties include:
- Melting point : 81–83°C (indicative of crystalline purity) .
- Solubility : Insoluble in water but soluble in polar aprotic solvents (e.g., THF, DMF) .
- Stability : Degrades at high temperatures (>112°C) and requires storage at room temperature in airtight containers . These properties guide solvent selection, reaction temperature limits, and storage protocols.
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during Hantzsch cyclocondensation involving this compound?
Side reactions (e.g., ester hydrolysis or imine formation) are minimized by:
- Catalyst choice : Using TMSCl in dry THF reduces moisture-induced degradation .
- Solvent selection : Ionic liquids (e.g., n-butyl pyridinium tetrafluoroborate) enhance reaction efficiency and reduce by-products compared to ethanol or toluene .
- Temperature control : Refluxing methanol (60–65°C) balances reaction rate and stability of the β-enamino ester intermediate .
Q. What role does stereochemistry play in the synthesis of dihydropyridine derivatives using this compound?
Chirality in starting materials (e.g., tetrahydrofuran-2-ylmethyl esters) influences the stereoselectivity of 1,4-DHPs. For example, (SS)- and (SR)-isomers of furnidipine show higher binding affinity to calcium channels than (RR)- and (RS)-isomers. Stereochemical control is achieved via chiral stationary phase chromatography or enantioselective crystallization .
Q. What advanced analytical techniques validate the structural integrity of this compound-derived compounds?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of Hantzsch products (e.g., dihydropyridine ring protons at δ 4.8–5.2 ppm) .
- XRD : Resolves crystal packing and hydrogen-bonding patterns in intermediates .
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ for amlodipine bioisosteres) with <2 ppm error .
Q. How can computational methods enhance the design of this compound-based drug candidates?
Molecular docking (e.g., AutoDock Vina) and DFT calculations predict binding affinities of 1,4-DHPs to calcium channels. For instance, in silico screening identified methyl 4-(8-methoxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrroloquinolin-1-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate as a potent Factor XIIa inhibitor .
Q. What novel applications of this compound exist beyond drug synthesis?
this compound is used in multicomponent reactions (MCRs) to functionalize calix[4]arenes for saccharide recognition. For example, pseudo-3-CR with mono-aldehyde calix[4]arene and TMSCl yields 1,4-dihydropyridine-calixarene hybrids with fluorescence-based sensing capabilities .
Methodological Considerations
- Yield Optimization : Prioritize ionic liquid-mediated synthesis for recyclability and >95% yields .
- Purity Validation : Combine melting point analysis with HPLC (e.g., Chiralcel OD-H column for enantiomeric excess) .
- Safety : Avoid prolonged exposure to vapors (flash point: 91°C) and use inert atmospheres during high-temperature reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
